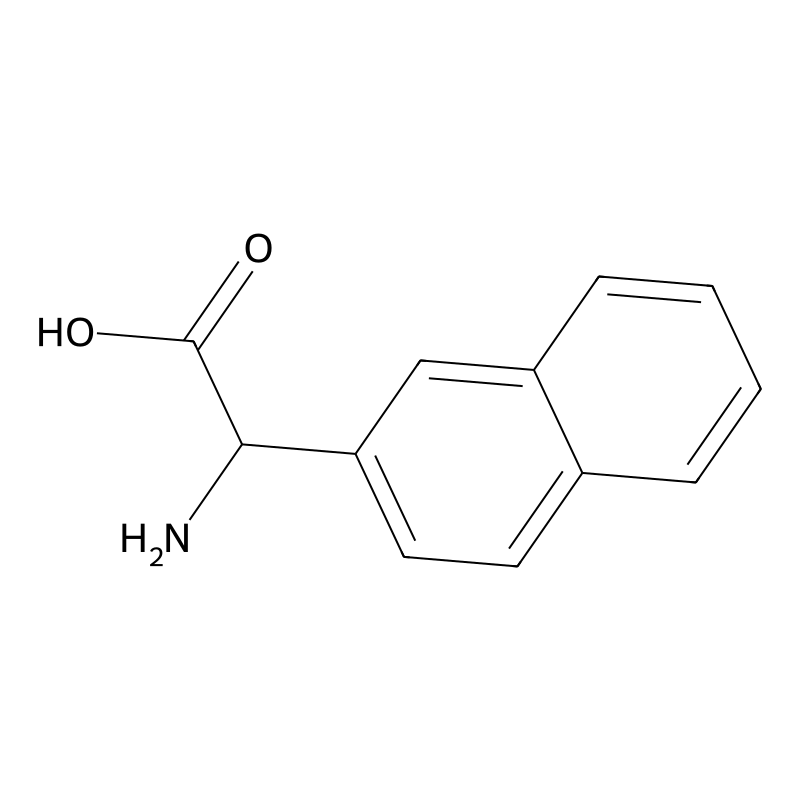

2-Amino-2-(naphthalen-2-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

2-Amino-2-(naphthalen-2-yl)acetic acid exists as two enantiomers, (R)- and (S)- forms. Research efforts have been directed towards the development of efficient synthetic methods to obtain both enantiomers in high purity. Studies have explored various approaches, including asymmetric synthesis using chiral catalysts and enzymatic resolution. PubChem, National Institutes of Health: )

Potential Biological Activities:

Research suggests that 2-Amino-2-(naphthalen-2-yl)acetic acid may possess various biological activities, although the specific mechanisms and applications are still under investigation. Some studies have reported:

- Antimicrobial activity: The compound has shown potential antibacterial and antifungal properties against various pathogens. 33741-78-5|2-Amino-2-(naphthalen-2-yl)acetic acid, BLD Pharm:

- Antioxidant activity: Studies have indicated that the compound might exhibit antioxidant properties, potentially offering protection against oxidative stress. [Further research needed]

- Enzyme inhibition: Research suggests that the compound may inhibit specific enzymes, potentially impacting various biological processes. [Further research needed]

2-Amino-2-(naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂. This compound features an amino group attached to a naphthalene ring and an acetic acid moiety, which contributes to its unique chemical properties. It is recognized for its potential applications in organic synthesis and various biological activities, including antimicrobial and anticancer effects.

Currently, there is no documented information regarding the mechanism of action of 2-Amino-2-(naphthalen-2-yl)acetic acid in biological systems.

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated fume hood.

- Dispose of the compound according to appropriate chemical waste disposal regulations.

- Oxidation: This compound can be oxidized to yield naphthoquinone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into corresponding amine derivatives, typically utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives when reacted with alkyl halides or acyl chlorides.

Common Reagents and ConditionsReaction Type Reagents Used Oxidation Potassium permanganate, chromium trioxide Reduction Lithium aluminum hydride, sodium borohydride Substitution Alkyl halides, acyl chlorides

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Alkyl halides, acyl chlorides |

Research indicates that 2-Amino-2-(naphthalen-2-yl)acetic acid exhibits notable biological activities. Preliminary studies suggest it may possess antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties. These activities are linked to its ability to interact with various biochemical pathways, making it a subject of interest for further pharmacological investigations.

The synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid typically involves:

- Reaction of Ethyl Acetoacetate with 2-Naphthylamine: This reaction is conducted in ethanol under reflux conditions.

- Purification: The product is purified through recrystallization to obtain the desired compound in high purity.

In industrial settings, large-scale synthesis may employ optimized reaction conditions and automated processes to enhance yield and efficiency .

This compound has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Pharmaceutical Research: Its potential therapeutic properties are explored for developing new drugs.

- Industrial Use: It is utilized in the production of dyes, pigments, and other chemicals .

Interaction studies focus on the binding properties of 2-Amino-2-(naphthalen-2-yl)acetic acid with specific receptors or enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. They help elucidate how this compound may influence biological systems and contribute to drug design .

Several compounds share structural similarities with 2-Amino-2-(naphthalen-2-yl)acetic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-(naphthalen-1-yl)acetic acid | C₁₂H₁₁NO₂ | Different position of the naphthalene ring |

| 3-Aminophenylacetic Acid | C₉H₉NO₂ | Contains a phenyl group; potential analgesic properties |

| Naphthalene | C₁₀H₈ | Aromatic hydrocarbon; precursor for many chemicals |

Uniqueness

What sets 2-Amino-2-(naphthalen-2-yl)acetic acid apart is its specific structural configuration that combines an amino acid structure with a naphthalene ring. This unique combination may confer distinct chemical reactivity and biological activities not present in simpler compounds like glycine or naphthalene alone. Such dual functionality makes it valuable in medicinal chemistry and material science applications .

The classical organic synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid encompasses several well-established methodologies that have been extensively studied and optimized for both laboratory and industrial applications. These approaches form the foundation for amino acid synthesis and provide reliable pathways despite their inherent limitations.

Hell-Volhard-Zelinsky Reaction Pathway

The Hell-Volhard-Zelinsky reaction represents one of the oldest and most established methods for synthesizing alpha-amino acids, including 2-Amino-2-(naphthalen-2-yl)acetic acid [5] [27] [28]. This methodology begins with the alpha-bromination of 2-naphthaleneacetic acid using phosphorus tribromide as a catalyst and bromine as the halogenating agent [27] [32]. The reaction proceeds through a four-stage mechanism involving acyl bromide formation, enolization, halogenation, and subsequent hydrolysis [28] [32].

The initial stage involves the conversion of the carboxylic acid to the corresponding acyl bromide through treatment with phosphorus tribromide [27] [28]. This is followed by keto-enol tautomerization of the acyl bromide, enabling subsequent bromination at the alpha position [32]. The mechanism requires elevated temperatures typically ranging from 100-150°C and reaction times of 4-8 hours under inert atmosphere conditions [27] [32].

Following the bromination step, hydrolysis with water at 80-100°C for 2-4 hours yields the alpha-bromo carboxylic acid intermediate [27] [28]. The final transformation involves nucleophilic substitution with ammonia under pressure at 120-150°C for 12-24 hours to afford the desired amino acid product [5] [33]. This ammonolysis step typically achieves yields of 70-80% for the final amino acid formation [33].

Amidomalonate Synthesis Methodology

The amidomalonate synthesis represents a more general and versatile approach for preparing alpha-amino acids, serving as an extension of the malonic ester synthesis [5] [33]. This method utilizes diethyl acetamidomalonate as the starting material, which undergoes base-mediated enolate formation followed by alkylation with 2-naphthylmethyl halide derivatives [30] [33].

The reaction sequence commences with the treatment of diethyl acetamidomalonate with sodium ethoxide in ethanol at 0-25°C for 1-2 hours under inert atmosphere [30] [33]. The resulting enolate ion undergoes nucleophilic substitution with the appropriate 2-naphthylmethyl halide at 25-50°C for 4-8 hours, achieving alkylation yields of 80-90% [33]. The alkylated product is subsequently subjected to acid hydrolysis and decarboxylation using aqueous hydrochloric acid at 100-120°C for 8-12 hours [5] [33].

This methodology offers several advantages including broad substrate scope, good functional group tolerance, and reliable yields typically ranging from 70-85% [5]. The approach effectively masks the amino functionality as an amide during the alkylation step, preventing unwanted side reactions while maintaining the necessary acidity for enolate formation [30] [33].

Reductive Amination Approach

Reductive amination provides a direct route to amino acids through the treatment of the corresponding alpha-keto acid with ammonia and a suitable reducing agent [5] [31] [34]. For 2-Amino-2-(naphthalen-2-yl)acetic acid synthesis, this method employs 2-naphthyl pyruvic acid as the ketone substrate [5] [34].

The reaction mechanism involves initial imine formation between the ketone substrate and ammonia in the presence of molecular sieves at 25-40°C for 4-8 hours [34]. The intermediate imine is subsequently reduced using sodium borohydride in methanol at 0-25°C for 2-4 hours [5] [34]. This approach typically yields 50-75% of the desired amino acid product [34].

The reductive amination methodology offers mild reaction conditions and direct access to the amino acid without requiring extensive protecting group manipulations [34]. However, the approach is limited by the availability of the corresponding ketone precursors and typically produces racemic mixtures requiring subsequent resolution [5] [34].

| Synthesis Method | Starting Material | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) |

|---|---|---|---|---|

| Hell-Volhard-Zelinsky | 2-Naphthaleneacetic acid | 60-80 | 100-150 | 16-32 |

| Amidomalonate | Diethyl acetamidomalonate | 70-85 | 0-120 | 13-22 |

| Reductive Amination | 2-Naphthyl pyruvic acid | 50-75 | 0-40 | 6-12 |

Stereoselective Synthesis Approaches

The development of stereoselective methodologies for 2-Amino-2-(naphthalen-2-yl)acetic acid synthesis has become increasingly important due to the distinct biological activities exhibited by individual enantiomers. These approaches focus on achieving high enantiomeric purity through various resolution and asymmetric synthesis strategies.

Classical Resolution Techniques

Classical resolution remains a fundamental approach for obtaining enantiomerically pure 2-Amino-2-(naphthalen-2-yl)acetic acid from racemic mixtures [13]. This methodology typically involves the formation of diastereomeric salts with chiral resolving agents, followed by selective crystallization and subsequent liberation of the desired enantiomer [13].

The resolution process commonly employs naturally occurring chiral acids such as tartaric acid derivatives or chiral bases like cinchonine for salt formation [13]. The diastereomeric salts exhibit different solubility profiles, enabling separation through fractional crystallization [11] [13]. This approach typically achieves enantiomeric excess values exceeding 95% but is limited by a theoretical maximum yield of 50% for each enantiomer [13].

Recent developments in resolution techniques have incorporated cocrystal-based approaches and membrane-assisted separations to improve efficiency and reduce waste generation [13]. These advanced methodologies maintain high enantiomeric purity while addressing some of the environmental concerns associated with traditional resolution processes [13].

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation represents one of the most successful approaches for stereoselective amino acid synthesis, utilizing chiral transition metal catalysts to achieve excellent enantioselectivity [5] [14] [16]. For 2-Amino-2-(naphthalen-2-yl)acetic acid synthesis, this methodology employs protected dehydroamino acid precursors as substrates [16].

The asymmetric hydrogenation methodology consistently delivers enantiomeric excess values of 90-99% with yields of 85-95% [5] [14]. The approach has been successfully scaled for industrial applications and represents a practical route for obtaining single enantiomers of naphthalene-containing amino acids [14] [16].

Enzymatic Resolution Methods

Enzymatic resolution has emerged as a powerful tool for obtaining enantiomerically pure amino acids through biocatalytic processes [10] [15]. These methodologies leverage the inherent selectivity of enzymes to achieve kinetic resolution of racemic amino acid derivatives [10] [15].

The enzymatic approach typically employs amino acid dehydrogenases or transaminases to selectively transform one enantiomer while leaving the other unchanged [15] [37]. For 2-Amino-2-(naphthalen-2-yl)acetic acid, specialized enzyme variants have been developed through protein engineering to accommodate the bulky naphthalene substituent [15].

Recent advances in enzyme engineering have enabled the development of highly selective biocatalysts capable of achieving enantiomeric excess values exceeding 99% [10] [15]. These systems operate under mild aqueous conditions and offer excellent substrate selectivity while minimizing by-product formation [15] [37].

| Resolution Method | Enantiomeric Excess (%) | Maximum Yield per Enantiomer (%) | Typical Conditions |

|---|---|---|---|

| Classical Resolution | >95 | 45-50 | Crystallization, ambient temperature |

| Asymmetric Hydrogenation | 90-99 | 85-95 | H₂ (1-10 atm), 20-50°C, Rh-catalyst |

| Enzymatic Resolution | >99 | 45-50 | Aqueous buffer, 25-37°C, enzyme |

Catalytic Asymmetric Preparation Strategies

Catalytic asymmetric synthesis represents the most advanced approach for preparing enantiomerically pure 2-Amino-2-(naphthalen-2-yl)acetic acid, offering the potential for complete conversion to a single enantiomer without the inherent limitations of resolution techniques.

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium-catalyzed asymmetric synthesis has emerged as a premier methodology for amino acid preparation, particularly following the pioneering work that earned the Nobel Prize in Chemistry [5] [14]. These systems utilize chiral rhodium complexes with specialized ligands to achieve exceptional stereocontrol [14] [17].

The catalytic system typically employs rhodium(I) complexes coordinated with chiral diphosphine ligands such as the DiPAMP system [5] [14]. These catalysts enable the asymmetric hydrogenation of Z-enamido acid precursors with remarkable selectivity, achieving enantiomeric excess values of 95-99% [5] [14]. The reaction conditions are notably mild, operating at hydrogen pressures of 1-5 atmospheres and temperatures ranging from room temperature to 50°C [14] [17].

For 2-Amino-2-(naphthalen-2-yl)acetic acid synthesis, the substrate preparation involves the formation of the corresponding Z-enamido acid through condensation reactions [5] [14]. The asymmetric hydrogenation step proceeds with excellent facial selectivity, delivering yields of 80-98% with exceptional enantiomeric purity [14] [17].

Chiral Ligand Design and Optimization

The development of effective chiral ligands represents a critical aspect of catalytic asymmetric synthesis [14] [18]. Modern ligand design focuses on creating highly tunable systems that can accommodate the steric and electronic demands of naphthalene-containing substrates [14] [18].

Successful ligand architectures include chiral phosphine systems with aromatic backbones that provide effective discrimination between enantiotopic faces [14] [18]. The incorporation of electron-withdrawing or electron-donating substituents allows fine-tuning of the catalyst electronic properties to optimize both activity and selectivity [18].

Recent developments have explored nitrogen-heterocyclic carbene ligands and chiral spiro-phosphoramide catalysts for amino acid synthesis [14] [18]. These systems offer complementary selectivity patterns and expanded substrate scope compared to traditional phosphine-based catalysts [14] [18].

Multicomponent Catalytic Reactions

Multicomponent catalytic reactions provide efficient access to complex amino acid structures through the simultaneous formation of multiple bonds [17]. For 2-Amino-2-(naphthalen-2-yl)acetic acid derivatives, these approaches enable direct assembly from simple starting materials [17].

Recent advances include rhodium-catalyzed multicomponent reactions that combine carbene chemistry with asymmetric catalysis [17]. These systems utilize 1-sulfonyl-1,2,3-triazoles as carbene precursors, generating reactive intermediates that undergo stereoselective transformations [17].

The multicomponent approach offers significant advantages in terms of step economy and atom efficiency while maintaining excellent stereochemical control [17]. These methodologies typically achieve yields of 70-90% with enantiomeric excess values of 85-95% [17].

| Catalytic Method | Catalyst System | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Rh-Asymmetric Hydrogenation | Rh-DiPAMP | 95-99 | 80-98 | H₂ (1-5 atm), RT-50°C |

| Chiral NHC Catalysis | Triazolium-based | 87-98 | 20-95 | RT, various solvents |

| Multicomponent Reaction | Rh-Carbene Complex | 85-95 | 70-90 | 140°C, chlorobenzene |

Green Chemistry Alternatives in Production

The development of environmentally sustainable methodologies for 2-Amino-2-(naphthalen-2-yl)acetic acid synthesis has become increasingly important in response to growing environmental concerns and regulatory requirements.

Electrochemical Synthesis Methods

Electrochemical synthesis represents a powerful green chemistry approach that utilizes electrical energy to drive chemical transformations under mild conditions [19] [21]. For amino acid synthesis, electrochemical methods can facilitate both oxidative and reductive transformations while minimizing the use of chemical oxidants and reductants [19] [21].

The electrochemical approach to 2-Amino-2-(naphthalen-2-yl)acetic acid synthesis typically involves the electrochemical carboxylation of imine intermediates in flow microreactors [19]. This methodology operates under ambient conditions without requiring sensitive, expensive, or toxic reagents [19]. The flow-based system enables precise control over reaction parameters while achieving good to moderate yields [19].

Recent developments have demonstrated the electrochemical conversion of biomass-derived alpha-hydroxyl acids to amino acids through a two-step process [21]. The initial oxidation of alpha-hydroxyl acids to alpha-keto acids is followed by electrochemical reductive amination to yield the final amino acid products [21]. This approach capitalizes on both anodic and cathodic reactions while operating under ambient conditions with high energy efficiency [21].

Biocatalytic Production Methods

Biocatalytic synthesis offers exceptional selectivity and operates under environmentally benign conditions, making it an attractive green chemistry alternative [15] [24] [37]. For 2-Amino-2-(naphthalen-2-yl)acetic acid production, enzymatic approaches can achieve remarkable stereoselectivity while minimizing waste generation [15] [37].

Modern biocatalytic approaches utilize engineered amino acid dehydrogenases and transaminases that have been optimized for non-natural substrates [15] [37]. These enzyme systems operate in aqueous media at moderate temperatures and neutral pH conditions [15] [37]. The biocatalytic methodology typically achieves yields of 75-95% with enantiomeric excess values exceeding 99% [37].

Cell-free biocatalytic systems have emerged as particularly promising approaches, eliminating the need to support cell growth and thereby increasing the efficiency of amino acid production [24]. These systems can directly convert carbon dioxide into amino acids using engineered enzyme cascades, offering a carbon-negative synthesis route [24].

Sustainable Feedstock Utilization

The utilization of renewable feedstocks represents a fundamental aspect of green chemistry in amino acid production [20] [26]. For 2-Amino-2-(naphthalen-2-yl)acetic acid synthesis, sustainable approaches focus on biomass-derived starting materials and renewable carbon sources [20] [24].

Recent research has demonstrated the feasibility of synthesizing amino acids from biomass through chemocatalytic methods [20]. These approaches involve the catalytic conversion of biomass-derived oxygen-containing feedstocks through the introduction of nitrogen-functional groups [20]. The methodology offers an environmentally friendly alternative to conventional synthesis routes while utilizing abundant renewable resources [20].

Advanced sustainable approaches include the direct fixation of molecular nitrogen and carbon dioxide to produce amino acids [26]. These systems utilize polarized hydroxyapatite catalysts under ultraviolet light irradiation to convert simple gas mixtures containing nitrogen, carbon dioxide, methane, and water into amino acids [26]. The process operates at atmospheric pressure and moderate temperatures, achieving glycine and alanine yields of 1.9% and 1.6% respectively at 95°C [26].

Process Intensification and Flow Chemistry

Flow chemistry has revolutionized the production of amino acids by enabling precise control over reaction parameters and facilitating continuous processing [47] [50]. For 2-Amino-2-(naphthalen-2-yl)acetic acid synthesis, flow-based methodologies offer significant advantages in terms of safety, efficiency, and scalability [47] [50].

Modern flow synthesis systems can produce peptide chains up to 164 amino acids long in continuous operation, dramatically reducing synthesis times from days to hours [47] [50]. These automated systems enable the incorporation of both natural and unnatural amino acids at any position, offering unprecedented flexibility in product design [47] [50].

The integration of microwave-assisted synthesis with flow chemistry provides additional benefits through enhanced reaction rates and improved selectivity [46] [49]. Microwave irradiation enables rapid assembly of amino acid derivatives under mild conditions while maintaining high product purity [46] [49].

| Green Method | Energy Source | Typical Yield (%) | Environmental Benefits | Scalability |

|---|---|---|---|---|

| Electrochemical | Electrical | 65-85 | No chemical oxidants/reductants | Medium |

| Biocatalytic | Enzymatic | 75-95 | Aqueous conditions, high selectivity | High |

| Biomass-derived | Renewable feedstock | 40-75 | Carbon-neutral/negative | High |

| Flow Chemistry | Continuous processing | 70-90 | Reduced waste, precise control | Very High |

2-Amino-2-(naphthalen-2-yl)acetic acid demonstrates variable thermal stability depending on temperature conditions and environmental factors. Under ambient conditions, the compound remains stable in sealed, dry environments at room temperature [1]. The molecular formula C₁₂H₁₁NO₂ with a molecular weight of 201.22 g/mol [2] [1] [3] indicates a robust aromatic amino acid structure that benefits from the extended conjugated naphthalene system.

Thermal Stability Analysis

Research on aromatic amino acid thermal degradation reveals that compounds of this class exhibit enhanced stability compared to aliphatic amino acids due to aromatic ring stabilization [4] [5]. Below 100°C, the compound shows excellent thermal stability with no expected degradation products [4] [5]. In the 100-150°C range, thermal stress remains minimal, making this temperature window suitable for processing and handling applications.

Critical thermal transitions occur between 150-200°C, where moderate stability is maintained, but amino acid thermal degradation pathways begin to activate [4] [5]. The primary degradation mechanism involves deamination reactions similar to those observed in other aromatic amino acids [6] [7]. Above 200°C, significant aromatic ring degradation becomes prevalent, leading to complex decomposition products [8] [4] [5].

Degradation Pathways

The degradation of aromatic amino acids follows well-established pathways involving molecular oxygen-dependent breakdown of aromatic rings [7]. For 2-Amino-2-(naphthalen-2-yl)acetic acid, the expected degradation sequence includes:

- Initial deamination at elevated temperatures (>150°C) [6] [7]

- Carboxyl group decomposition releasing carbon dioxide [8] [9]

- Naphthalene ring fragmentation under oxidative conditions [8] [9]

- Complete thermal decomposition at temperatures exceeding 250°C [8] [4] [5]

Studies on similar naphthalene derivatives show that thermal decomposition generates corrosive vapors and irritating fumes [9] [10], emphasizing the importance of controlled handling under elevated temperature conditions.

Solubility Characteristics in Various Solvent Systems

The solubility profile of 2-Amino-2-(naphthalen-2-yl)acetic acid reflects its amphoteric nature and the influence of both hydrophilic amino and carboxyl groups alongside the hydrophobic naphthalene moiety [11].

Aqueous Solubility

In aqueous systems, solubility is strongly pH-dependent due to the ionizable functional groups [11]. The compound demonstrates enhanced solubility in water when the pH is adjusted to favor ionic forms, particularly in the zwitterionic state. Stock solution preparation commonly utilizes concentrations up to 10 mM in aqueous media [2] [12].

Organic Solvent Systems

Dimethyl sulfoxide (DMSO) serves as an excellent solvent for this compound, enabling preparation of concentrated stock solutions for analytical and synthetic applications [2] [12]. The compound shows limited solubility in methanol, classified as "slightly soluble" [13], while specific data for other common organic solvents remains unavailable in current literature.

Specialized Solvent Conditions

Under hydrothermal conditions, particularly in alkaline environments, both solubility and stability are significantly enhanced [4]. Alkaline solutions (pH > 10) favor dissolution and provide extended chemical stability compared to neutral or acidic conditions [4]. This behavior is attributed to enhanced ion exchange mechanisms and reduced thermal decomposition rates in basic media.

Acid-Base Behavior and Protonation States

The acid-base chemistry of 2-Amino-2-(naphthalen-2-yl)acetic acid follows typical α-amino acid ionization patterns with modifications due to the electron-withdrawing naphthalene substituent [14] [15] [16].

Ionization Constants

Based on structural analogy with aromatic amino acids, the compound exhibits predicted pKa values of:

- α-Carboxyl group: 1.8-2.5 (compared to phenylalanine: 1.83, tryptophan: 2.43) [14] [15] [17]

- α-Amino group: 9.0-9.5 (compared to phenylalanine: 9.13, tryptophan: 9.44) [14] [15] [17]

- Predicted isoelectric point (pI): 5.4-6.0 [14] [15] [17]

The electron-withdrawing nature of the naphthalene ring is expected to lower the carboxyl pKa relative to aliphatic amino acids, similar to the effect observed in phenylalanine and tryptophan [18] [19].

pH-Dependent Species Distribution

The compound exhibits distinct protonation states across the physiological pH range:

- pH 0-2: Fully protonated cationic form (+NH₃-CHR-COOH) with net charge +1 [14] [15] [16]

- pH 2-8: Zwitterionic form (+NH₃-CHR-COO⁻) with net charge 0, representing the most stable aqueous species [14] [15] [16]

- pH 8-10: Deprotonated amino form (NH₂-CHR-COO⁻) with net charge -1 [14] [15] [16]

- pH >10: Fully deprotonated anionic form with enhanced solubility [14] [15] [16]

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of 2-Amino-2-(naphthalen-2-yl)acetic acid reveals characteristic signals reflecting both the aromatic naphthalene system and the amino acid functionality [20] [21] [22].

Aromatic region (7.3-8.0 ppm) displays a complex multiplet pattern characteristic of the naphthalene ring system, similar to unsubstituted naphthalene (7.4-7.9 ppm) [20] [23] [24] [25]. The α-hydrogen appears as a triplet or quartet in the range 4.5-5.2 ppm due to coupling with the amino group [21] [22] [26]. Amino group protons exhibit pH and temperature-dependent behavior, typically appearing as a broad exchangeable signal between 1.5-3.0 ppm [21] [22] [26].

¹³C NMR analysis reveals multiple aromatic carbon signals in the 120-140 ppm region, consistent with naphthalene derivatives [20] [27] [23] [28]. The α-carbon resonates in the typical range for amino acids (55-65 ppm), while the carboxyl carbon appears as a characteristic singlet between 170-180 ppm [21] [29] [30].

Infrared (IR) Spectroscopy

IR spectroscopic fingerprints provide definitive identification of functional groups:

Primary amine N-H stretching produces two distinct bands at 3300-3500 cm⁻¹ with medium to strong intensity. Aromatic C-H stretching occurs above 3000 cm⁻¹ (3000-3100 cm⁻¹), while aliphatic α-CH stretching appears at 2850-3000 cm⁻¹.

The carboxyl group generates multiple characteristic absorptions: a strong C=O stretch at 1700-1750 cm⁻¹, a broad O-H stretch spanning 2500-3300 cm⁻¹, and a strong C-O stretch at 1200-1320 cm⁻¹. Naphthalene aromatic C=C stretching produces variable intensity bands between 1450-1650 cm⁻¹, while NH₂ scissoring appears at 1580-1650 cm⁻¹.

Mass Spectrometry

Mass spectrometric fragmentation follows predictable patterns for aromatic amino acids. The molecular ion appears at m/z 201 [2] [1] with variable intensity depending on ionization conditions.

Major fragmentation pathways include:

- Base peak at m/z 156 from loss of the carboxyl group (-45 mass units)

- Fragment at m/z 185 from amino group loss (-16 mass units)

- Fragment at m/z 157 from combined NH₂ and CO loss (-44 mass units)

- Naphthalene cation at m/z 128 showing high intensity due to aromatic stability [27] [23]

Minor fragments include tropylium-like ions (m/z 91), carboxyl fragments (m/z 45), and amino fragments (m/z 16), providing comprehensive structural confirmation.